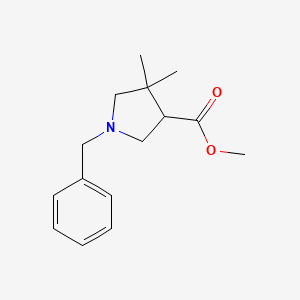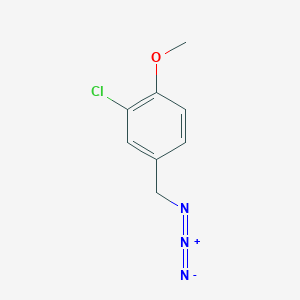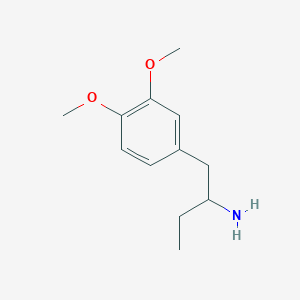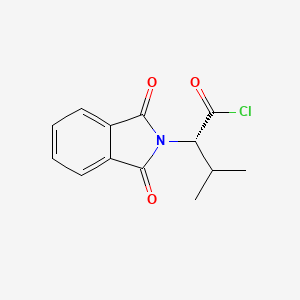
3-(Cyclohexylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclohexylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one, otherwise known as 3-CAM-I-C, is an organoiodine compound that has been used in scientific research for a variety of applications. It is a white, crystalline solid with a melting point of 85-86°C and a boiling point of 250-251°C. It is soluble in water and organic solvents, and has a low vapor pressure. 3-CAM-I-C has been used in a number of scientific research applications, including as a reagent for the synthesis of other compounds, and as a catalyst for organic reactions.
Wissenschaftliche Forschungsanwendungen
3-CAM-I-C has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, such as 2-iodo-3-methoxy-4-methyl-3-cyclohexylamino-5-methyl-2-penten-1-one. It has also been used as a catalyst for organic reactions, such as the synthesis of N-alkyl-N-aryl-1,2,3-triazoles.
Wirkmechanismus
3-CAM-I-C is an organoiodine compound that acts as a catalyst for organic reactions. It is believed to act by forming a transition state between the reactants and products of the reaction, which facilitates the reaction. This transition state is stabilized by the presence of the iodine atom, which serves to reduce the activation energy of the reaction.
Biochemical and Physiological Effects
3-CAM-I-C has not been studied extensively for its biochemical and physiological effects. However, it is generally believed to be non-toxic, as it does not contain any known toxic compounds. It is also believed to be non-carcinogenic and non-mutagenic.
Vorteile Und Einschränkungen Für Laborexperimente
3-CAM-I-C has several advantages for use in lab experiments. It is soluble in both water and organic solvents, making it easy to work with. It is also relatively stable, with a low vapor pressure and a high melting point. However, it does have some limitations. It is not very reactive, and so it is not suitable for use in reactions that require a high degree of reactivity. It is also expensive, making it less than ideal for use in large-scale experiments.
Zukünftige Richtungen
The potential future applications of 3-CAM-I-C are numerous. It could be used as a reagent for the synthesis of other compounds, or as a catalyst for organic reactions. It could also be used in the development of new drugs and therapeutics, or as a tool for studying biological systems. Additionally, it could be used to study the mechanisms of organic reactions, or as a tool for studying the structure and function of proteins. Finally, it could be used in the development of new materials, such as polymers and nanomaterials.
Synthesemethoden
3-CAM-I-C is synthesized from the reaction of 3-cyclohexylamino-2-iodobenzene and dimethylcyclohex-2-en-1-one. This reaction is carried out in a solvent, such as dimethylformamide, at a temperature of 80-90°C. The reaction is complete in about two hours and yields a product that is more than 95% pure.
Eigenschaften
IUPAC Name |
3-(cyclohexylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22INO/c1-14(2)8-11(13(15)12(17)9-14)16-10-6-4-3-5-7-10/h10,16H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDZBCGLBDCQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)I)NC2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6354437.png)
![t-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/structure/B6354443.png)










![1-[(2-Bromophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6354526.png)
![N-{[2-(1H-Pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-isoleucine](/img/structure/B6354533.png)